![molecular formula C8H7N3S B1314542 5-(Thiophen-3-yl)pyrazin-2-amine CAS No. 710323-21-0](/img/structure/B1314542.png)
5-(Thiophen-3-yl)pyrazin-2-amine
Overview
Description
5-(Thiophen-3-yl)pyrazin-2-amine is a chemical compound that has garnered significant attention due to its potential applications in various fields of research and industry. This compound features a pyrazine ring substituted with a thiophene group at the 5-position and an amine group at the 2-position, making it a unique heterocyclic compound with interesting chemical properties.
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, which include this compound, are a vital group of heterocyclic compounds with a wide range of pharmacological potential . The pyrazoline moiety, a structural component of this compound, is present in several marketed molecules with a wide range of uses .
Mode of Action
A higher HOMO-LUMO energy gap indicates that the compound is more stable and less reactive, while a lower energy gap suggests that the compound is less stable and more reactive .
Biochemical Pathways
It is known that thiophene derivatives, which include this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound’s molecular weight of 17723 g/mol may influence its bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and bioavailability.
Result of Action
It is known that pyrazine derivatives, which include this compound, have a wide range of pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with thiophene derivatives. One common method involves the use of 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine in the presence of titanium tetrachloride (TiCl4) as a catalyst. This reaction proceeds through a one-pot condensation process, yielding the desired compound with a good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-(Thiophen-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound is structurally similar but contains a bromine atom and a carboxamide group.
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the substituents attached to the ring.
Uniqueness
5-(Thiophen-3-yl)pyrazin-2-amine is unique due to the presence of both a pyrazine ring and a thiophene ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Biological Activity
5-(Thiophen-3-yl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including the thiophene and pyrazine moieties, suggest diverse mechanisms of action and applications.
The molecular formula of this compound is C8H8N2S, with a molecular weight of 168.23 g/mol. The compound features a pyrazinamine core substituted with a thiophene ring at the 5-position, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazine compounds exhibit notable anticancer activity. For instance, certain pyrazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds related to this compound have demonstrated promising results in inhibiting CDK9, an important target in cancer therapy.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | TBD | CDK9 |
Other Pyrazine Derivative | 0.16 | CDK9 |
The anticancer mechanism is primarily attributed to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116) .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazine derivatives can exhibit broad-spectrum activity against various bacterial strains. The compound's efficacy against resistant strains highlights its potential as a lead for developing new antimicrobial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
The mechanism of action for antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, particularly in cancer cells.
- Cell Cycle Arrest : By targeting CDKs, it can induce cell cycle arrest, leading to apoptosis.
- Antimicrobial Action : It may disrupt bacterial cellular processes through interference with protein synthesis or membrane integrity.
Study on Anticancer Activity
A recent study evaluated various pyrazine derivatives for their anticancer properties using MTT assays on different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, correlating with their ability to inhibit CDK9 effectively .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against common pathogens. The results showed that certain modifications on the pyrazine structure enhanced the antimicrobial potency significantly .
Properties
IUPAC Name |
5-thiophen-3-ylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLIZLWEJGLKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470013 | |
Record name | 5-(Thiophen-3-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710323-21-0 | |
Record name | 5-(Thiophen-3-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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